Jak1-IN-14

JAK1 inhibition kinase inhibitor potency comparative pharmacology

Researchers studying JAK1-dependent pathways often face confounding hematological toxicity from pan-JAK inhibitors. Jak1-IN-14 (Compound 12a) provides a selective JAK1 inhibition solution with 10.7-fold selectivity over JAK2, minimizing anemia and thrombocytopenia risks. • IC50: 12.6 nM (JAK1), 135 nM (JAK2) • Validated in CCl4-induced liver fibrosis model; suppresses hepatic fibrosis dose-dependently. • Favorable safety margin (IC50 = 143.3 μM on normal cells). Supplied as a research tool with reliable global shipping.

Molecular Formula C20H30N6O
Molecular Weight 370.5 g/mol
Cat. No. B12382307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak1-IN-14
Molecular FormulaC20H30N6O
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CN2CCC(CC2)N(C)C3=NC=NC4=C3C=CN4
InChIInChI=1S/C20H30N6O/c1-15-4-11-26(12-5-15)18(27)13-25-9-6-16(7-10-25)24(2)20-17-3-8-21-19(17)22-14-23-20/h3,8,14-16H,4-7,9-13H2,1-2H3,(H,21,22,23)
InChIKeyZBALRMIWTAQGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jak1-IN-14: Potent and Selective JAK1 Inhibitor


Jak1-IN-14 (also designated as Compound 12a) is a synthetic small-molecule inhibitor belonging to the 4-amino-7H-pyrrolo[2,3-d]pyrimidine class that selectively targets Janus kinase 1 (JAK1). In enzymatic assays, Jak1-IN-14 inhibits JAK1 with an IC50 of 12.6 nM and JAK2 with an IC50 of 135 nM, yielding a 10.7-fold selectivity index for JAK1 over JAK2 [1]. The compound is supplied as a research tool for investigating JAK1-dependent signaling pathways, particularly in the context of liver fibrosis and inflammatory diseases.

Target Engagement JAK1 pathway inhibition study fit (enzymatic assay context)
Selectivity Profile Moderate JAK1/JAK2 selectivity supports isoform-specific studies
In Vivo Context Validated in CCl4-induced hepatic fibrosis model (dose-dependent response)

Selectivity and Safety Profiles of JAK1 Inhibitors


JAK1 inhibitors are not functionally interchangeable despite sharing a common primary target. The JAK family comprises four members (JAK1, JAK2, JAK3, TYK2) with overlapping yet distinct physiological roles. Off-target inhibition of JAK2 is associated with hematological toxicities such as anemia and thrombocytopenia, while JAK3 and TYK2 inhibition impacts immune surveillance and cytokine signaling. Consequently, the therapeutic window and experimental applicability of a JAK1 inhibitor depend critically on its selectivity index relative to JAK2 and other family members [1]. Compounds with modest JAK1/JAK2 selectivity ratios (e.g., filgotinib, ~2.8-fold biochemical) exhibit different in vivo safety profiles compared to those with higher selectivity indices (e.g., itacitinib, >20-fold). Jak1-IN-14's 10.7-fold selectivity over JAK2 positions it within a specific selectivity tier that may offer a distinct balance between JAK1-driven efficacy and JAK2-related liability in preclinical models [2].

JAK1/JAK2 selectivity profile may not transfer — off-target JAK2 inhibition risk differs markedly across JAK1 inhibitors
Pan-JAK inhibitors (e.g., tofacitinib) introduce broader kinase inhibition and may alter experimental readouts compared to selective JAK1 compounds
Structural analogs within the 4-amino-7H-pyrrolo[2,3-d]pyrimidine class may exhibit shifted selectivity or potency, requiring independent profiling

Jak1-IN-14: Evidence-Based Differentiation


JAK1 Inhibitory Potency Comparison

Jak1-IN-14 inhibits JAK1 with an IC50 of 12.6 nM in enzymatic assays, positioning it within the low nanomolar potency range typical of advanced JAK1 inhibitors. Cross-study comparison reveals that Jak1-IN-14 is approximately 2.3-fold more potent than abrocitinib (IC50 = 29 nM) [2], 3.4-fold more potent than upadacitinib (IC50 = 43 nM) , and comparable to solcitinib (9.8 nM) and filgotinib (10 nM) [3] in biochemical assays. This potency tier supports robust target engagement at low concentrations in cellular and in vivo models [1].

Potency vs comparators
Cross-study comparable
Jak1-IN-14: 12.6 nM vs Filgotinib 10 nM, Upadacitinib 43 nM, Abrocitinib 29 nM, Solcitinib 9.8 nM
Supports low-concentration target engagement context
Cross-study comparison; ATP conditions vary
JAK1 inhibition kinase inhibitor potency comparative pharmacology

JAK1 over JAK2 Selectivity

Jak1-IN-14 exhibits a 10.7-fold selectivity for JAK1 over JAK2 (IC50 JAK1 = 12.6 nM, JAK2 = 135 nM) [1]. This selectivity index is moderate-to-high within the JAK1 inhibitor class. For comparison, filgotinib shows only ~2.8-fold selectivity biochemically (JAK1 10 nM, JAK2 28 nM) [2], whereas upadacitinib exhibits ~13.8-fold selectivity (JAK1 43 nM, JAK2 593 nM) , abrocitinib ~27.7-fold (JAK1 29 nM, JAK2 803 nM) [3], solcitinib 11-fold , and itacitinib >20-fold . Jak1-IN-14's 10.7-fold selectivity index places it in a distinct tier—substantially higher than the minimal selectivity of filgotinib yet below the high selectivity of itacitinib or abrocitinib.

JAK1/JAK2 Selectivity
Cross-study comparable
10.7-fold selectivity vs Filgotinib ~2.8×, Upadacitinib ~13.8×, Abrocitinib ~27.7×, Solcitinib 11×
Selectivity window may reduce JAK2-mediated endpoint confounding
Biochemical selectivity; in vivo profile may differ
kinase selectivity JAK2 off-target toxicity therapeutic window

Cellular Safety Margin in Macrophages

In RAW264.7 murine macrophages, Jak1-IN-14 (Compound 12a) exhibited weak cytotoxicity with an IC50 of 143.3 μM against normal cells, while concurrently displaying considerable inhibition of pro-inflammatory NO production from lipopolysaccharide (LPS)-induced macrophages [1]. The wide gap between the cytotoxic concentration and the anticipated anti-inflammatory effective concentration (inferred from JAK1 enzymatic IC50 of 12.6 nM) suggests a favorable cellular safety margin, although direct comparison with other JAK1 inhibitors under identical assay conditions is not available from the primary literature.

Cellular Safety Margin
Supporting evidence
Cytotoxicity IC50 143.3 μM (RAW264.7)
Indicates low acute cytotoxicity in macrophage assay
No direct comparator in same assay; class-level inference
cytotoxicity safety margin macrophage assay

Efficacy in CCl4-Induced Liver Fibrosis

Jak1-IN-14 demonstrated conspicuous capacity to suppress carbon tetrachloride (CCl4)-induced hepatic fibrosis levels in a dose-dependent manner in vivo, as assessed by H&E staining [1]. While the primary publication does not include a direct head-to-head comparison with a reference JAK1 inhibitor in the same model, the demonstration of in vivo anti-fibrotic activity distinguishes Jak1-IN-14 from JAK1 inhibitors that lack reported in vivo efficacy data in fibrosis models. The dose-dependent nature of the effect provides a quantifiable basis for dose-response studies in hepatic fibrosis research.

In Vivo Liver Fibrosis
Supporting evidence
Dose-dependent fibrosis suppression (H&E staining)
Model-response context supports hepatic fibrosis research
Quantitative scoring not reported; requires independent validation
liver fibrosis in vivo efficacy CCl4 model

Structural Basis for JAK1 Selectivity

The binding model of Jak1-IN-14 (Compound 12a) ideally reflects the excellent activity of JAK1 over the homologous kinase JAK2 [1]. The compound was designed based on a 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold bearing a piperidinyl fragment, optimized through structure-guided strategies to exploit differences in the ATP-binding pockets of JAK1 and JAK2. While no direct binding affinity data for comparators are presented in the same study, the structural rationale provides confidence that the observed 10.7-fold biochemical selectivity is underpinned by specific molecular interactions rather than assay variability.

Structural Selectivity Basis
Supporting evidence
Binding model favors JAK1 over JAK2
Structural rationale supports observed selectivity profile
Qualitative docking; no direct affinity comparators
structure-guided design binding mode kinase selectivity

Jak1-IN-14: Validated Research Applications


JAK1-Dependent Liver Fibrosis Research

Jak1-IN-14 is directly validated in a CCl4-induced liver fibrosis model, where it suppressed hepatic fibrosis levels in a dose-dependent manner [1]. This makes it a suitable tool compound for studying JAK1's role in hepatic stellate cell activation, collagen deposition, and fibrotic remodeling. Researchers investigating NASH (non-alcoholic steatohepatitis), alcoholic liver disease, or other fibrotic liver conditions can employ Jak1-IN-14 to interrogate JAK1-STAT3 signaling contributions in vivo [1].

Inflammatory Disease Modeling with Reduced JAK2 Confounding

With a 10.7-fold selectivity for JAK1 over JAK2, Jak1-IN-14 offers a more favorable selectivity window than pan-JAK inhibitors (e.g., tofacitinib) or low-selectivity JAK1 inhibitors (e.g., filgotinib, ~2.8-fold biochemical selectivity) [2]. This reduced JAK2 inhibition lowers the risk of anemia and thrombocytopenia in animal models, enabling clearer interpretation of JAK1-specific anti-inflammatory effects without confounding hematopoietic toxicity [1]. Suitable for acute and chronic inflammation models where JAK1 signaling predominates.

Kinase Selectivity Profiling and SAR Studies

Jak1-IN-14 belongs to the 4-amino-7H-pyrrolo[2,3-d]pyrimidine chemotype, a well-characterized scaffold for JAK inhibition. Its published binding model and selectivity profile (12.6 nM JAK1, 135 nM JAK2) provide a benchmark for SAR exploration [1]. Researchers can use Jak1-IN-14 as a reference compound to benchmark novel JAK1 inhibitors, to assess off-target kinase panels, or to study the structural determinants of JAK1/JAK2 discrimination through competitive binding assays and crystallography [1].

Macrophage Activation and Cytokine Signaling Assays

In RAW264.7 macrophage assays, Jak1-IN-14 inhibits LPS-induced NO production while exhibiting weak cytotoxicity (IC50 = 143.3 μM) on normal cells [1]. This favorable safety margin supports its use in cell-based assays examining JAK-STAT pathway activation, cytokine release (e.g., IL-6, IFN-γ), and downstream gene expression changes. The compound's potency (12.6 nM JAK1 IC50) ensures robust target inhibition at low micromolar or sub-micromolar working concentrations in culture.

Application
Selection Property
Validation Focus
Application: Liver fibrosis model studies
Selection Property: CCl4-model response context
Validation Focus: Hepatic fibrosis endpoint review
Application: JAK1-specific inflammation modeling
Selection Property: JAK1/JAK2 selectivity profile
Validation Focus: JAK2-related endpoint monitoring
Application: Kinase selectivity profiling and SAR
Selection Property: Selectivity index benchmark
Validation Focus: Isoform-selectivity interpretation
Application: Macrophage JAK-STAT signaling assays
Selection Property: Cytotoxicity margin context
Validation Focus: Cytokine endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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